Aldophosphamide is a crucial intermediary metabolite of several oxazaphosphorine anticancer prodrugs, including cyclophosphamide, ifosfamide, trofosfamide, and mafosfamide [, , , ]. Its significance lies in its role as a transport form for the ultimate cytotoxic metabolites of these prodrugs, primarily phosphoramide mustard [, , ]. Despite being less cytotoxic than its downstream product, phosphoramide mustard, aldophosphamide exhibits significant alkylating activity, playing a vital role in the antitumor activity of oxazaphosphorines [, , , ].
Oxidation of 4-hydroxycyclophosphamide: This method utilizes mild oxidation conditions, and while it produces aldophosphamide, the possibility of an equilibrium mixture with its tautomer, 4-hydroxycyclophosphamide, cannot be ruled out [].
Dimethyl sulfide reduction of cis-4-hydroperoxycyclophosphamide: This approach allows the generation of aldophosphamide in aqueous buffers for NMR studies, providing insights into its dynamic equilibrium with other metabolites like 4-hydroxycyclophosphamide and its hydrate [].
Sodium periodate cleavage of 3,4-dihydroxybutyl N,N-bis(2-chloroethyl)phosphorodiamidate: This method, also employed in NMR studies, enables the observation of aldophosphamide formation and its subsequent reactions, including hydration and cyclization to 4-hydroxycyclophosphamide [].
Enzymatic activation of cyclophosphamide: Incubating cyclophosphamide with rat hepatic microsomes yields aldophosphamide, which can be stabilized by trapping it as the semicarbazone derivative [].
Future Directions
Developing more stable and targeted prodrugs: Further exploration of aldophosphamide analogs with enhanced stability, improved tumor targeting, and reduced systemic toxicity holds immense therapeutic potential [, , , ].
Elucidating the role of ALDH isoforms: Understanding the specific contributions of different ALDH isoforms in aldophosphamide detoxification can lead to the development of more selective and effective ALDH inhibitors for combination therapy [, ].
Investigating combination therapies: Exploring synergistic combinations of oxazaphosphorines with ALDH inhibitors or other chemotherapeutic agents could enhance treatment efficacy and overcome drug resistance [, , ].
Developing personalized medicine approaches: Characterizing inter-individual variability in aldophosphamide metabolism and ALDH activity could enable tailored oxazaphosphorine therapy with optimized dosing regimens and reduced toxicity [].
Related Compounds
Cyclophosphamide
Compound Description: Cyclophosphamide (CP) is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is primarily used as an anticancer and immunosuppressive agent. [, , , ]
Relevance: Cyclophosphamide is the parent compound of aldophosphamide. Hepatic cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, catalyze the bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide, which exists in equilibrium with its ring-opened tautomer, aldophosphamide. [, , , ]
4-Hydroxycyclophosphamide
Compound Description: 4-Hydroxycyclophosphamide is a major metabolite of cyclophosphamide formed via hepatic oxidation. [, , , , ]
Relevance: 4-Hydroxycyclophosphamide exists in equilibrium with aldophosphamide, meaning they can readily interconvert under physiological conditions. This equilibrium is crucial for the transport and activation of cyclophosphamide. While 4-hydroxycyclophosphamide is considered largely inactive, it can undergo spontaneous decomposition to acrolein and phosphoramide mustard, although at a much slower rate compared to aldophosphamide. [, , , , ]
Phosphoramide Mustard
Compound Description: Phosphoramide mustard is a potent alkylating agent and is considered one of the primary cytotoxic metabolites of cyclophosphamide. [, , , , , , ]
Relevance:Aldophosphamide undergoes spontaneous β-elimination to generate phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the cytotoxic effects of aldophosphamide by forming DNA crosslinks, ultimately leading to cell death. [, , , , , , ]
Acrolein
Compound Description: Acrolein is a highly reactive aldehyde formed as a byproduct during the activation of cyclophosphamide. It is associated with bladder toxicity, a significant side effect of cyclophosphamide treatment. [, , , ]
Relevance: Acrolein is generated alongside phosphoramide mustard when aldophosphamide undergoes β-elimination. While not directly involved in the antitumor activity, the formation of acrolein contributes to the toxicity profile of aldophosphamide and its parent compound, cyclophosphamide. [, , , ]
Carboxyphosphamide
Compound Description: Carboxyphosphamide is an inactive metabolite of cyclophosphamide formed by the oxidation of aldophosphamide. This detoxification pathway is catalyzed by aldehyde dehydrogenases (ALDHs). [, , , , , , , ]
Relevance: Aldehyde dehydrogenase-mediated oxidation of aldophosphamide to carboxyphosphamide represents a major detoxification pathway, limiting the availability of aldophosphamide for conversion to the active phosphoramide mustard. Tumor cells with elevated ALDH activity, particularly ALDH1A1, can exhibit resistance to cyclophosphamide and its analogs due to increased detoxification of aldophosphamide. [, , , , , , , ]
Aldophosphamide Semicarbazone
Compound Description: Aldophosphamide semicarbazone is a stable derivative of aldophosphamide formed by reacting the aldehyde group with semicarbazide. This derivatization is often used for analytical purposes to trap and characterize aldophosphamide. [, , , ]
Relevance: The formation of aldophosphamide semicarbazone serves as evidence for the presence and transient existence of aldophosphamide in biological systems. This derivative helped establish aldophosphamide as a key intermediate in the metabolic pathway of cyclophosphamide. [, , , ]
4-Ketocyclophosphamide
Compound Description: 4-Ketocyclophosphamide is a metabolite of cyclophosphamide formed through an alternative metabolic pathway. It is considered an inactive metabolite. [, ]
Relevance: While not directly involved in the activation pathway of aldophosphamide, 4-ketocyclophosphamide represents a detoxification route for cyclophosphamide, diverting it from the formation of active metabolites. [, ]
Ifosfamide
Compound Description: Ifosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. Like cyclophosphamide, it requires metabolic activation to exert its cytotoxic effects. [, , , ]
Relevance: Ifosfamide and cyclophosphamide share a similar activation pathway, involving the formation of analogous metabolites, including aldoifosfamide, the ifosfamide counterpart to aldophosphamide. Studying ifosfamide metabolism and its related compounds provides insights into the structure-activity relationships and potential mechanisms impacting the efficacy and toxicity of oxazaphosphorines, including aldophosphamide. [, , , ]
Aldoifosfamide
Compound Description: Aldoifosfamide is the activated aldehyde metabolite of ifosfamide, analogous to aldophosphamide in the cyclophosphamide pathway. It undergoes β-elimination to generate isophosphoramide mustard, the cytotoxic metabolite of ifosfamide. [, , , ]
Relevance: The structural and metabolic similarities between aldophosphamide and aldoifosfamide highlight the importance of the aldehyde functionality in the activation pathway of oxazaphosphorine anticancer agents. Comparing their activities and detoxification pathways provides valuable information for understanding the pharmacological profiles of these drugs. [, , , ]
I-Aldophosphamide-perhydrothiazine (IAP)
Compound Description: I-Aldophosphamide-perhydrothiazine (IAP) is a synthetic derivative of aldoifosfamide designed to overcome limitations associated with the parent compound. It spontaneously hydrolyzes to I-aldophosphamide and exhibits improved pharmacological properties compared to ifosfamide. [, ]
Relevance: The development and evaluation of IAP, a stable and directly active analog of aldoifosfamide, offer insights into potential strategies for improving the therapeutic index of oxazaphosphorine-based drugs. The structural modifications in IAP provide valuable information for designing novel aldophosphamide analogs with enhanced efficacy and reduced toxicity. [, ]
Compound Description: Mesyl-I-aldophosphamide-perhydrothiazine (SUM-IAP) is a derivative of IAP where one of the chloroethyl groups is replaced with a mesylethyl group. This modification alters the DNA alkylation profile and significantly enhances the antitumor activity compared to IAP. [, ]
Relevance: SUM-IAP highlights the influence of structural modifications on the pharmacological activity of aldophosphamide analogs. The substantial increase in antitumor activity observed with SUM-IAP compared to IAP suggests that optimizing the alkylating moiety while retaining the aldophosphamide core structure can lead to more efficacious oxazaphosphorine-based anticancer agents. [, ]
Mafosfamide
Compound Description: Mafosfamide is a chemically stable analog of 4-hydroxycyclophosphamide, designed to overcome some limitations associated with cyclophosphamide. It is currently under investigation for the treatment of various cancers. [, , ]
Relevance: Like cyclophosphamide, mafosfamide is metabolized to aldophosphamide, making it susceptible to detoxification by aldehyde dehydrogenases. Studying the activity of mafosfamide in combination with ALDH inhibitors provides insights into strategies for enhancing the efficacy of oxazaphosphorines, including overcoming resistance mediated by ALDH upregulation. [, , ]
Glufosfamide
Compound Description: Glufosfamide is a novel oxazaphosphorine prodrug that is activated by glycosidases rather than cytochrome P450 enzymes. It releases isophosphoramide mustard upon activation and is being investigated for the treatment of various solid tumors. [, ]
Relevance: Glufosfamide represents an alternative approach to delivering isophosphoramide mustard, the active metabolite of ifosfamide and a close analog of phosphoramide mustard, the cytotoxic metabolite of aldophosphamide. By bypassing the need for CYP-mediated activation, glufosfamide aims to overcome limitations associated with traditional oxazaphosphorines, such as interindividual variability in CYP activity and drug interactions. [, ]
Aldophosphamide Perhydrothiazine (NSC 612567)
Compound Description: Aldophosphamide perhydrothiazine (NSC 612567) is a stable, water-soluble derivative of aldophosphamide designed to overcome the instability and short half-life of the parent compound. [, , ]
Relevance: NSC 612567 demonstrates the feasibility of developing stable aldophosphamide prodrugs that can be activated in vivo to release the cytotoxic metabolite. This compound highlights the potential of utilizing different chemical strategies to improve the pharmacological properties of aldophosphamide. [, , ]
Aldophosphamide Thiazolidine (NSC 613060)
Compound Description: Aldophosphamide thiazolidine (NSC 613060) is another stable derivative of aldophosphamide designed to improve its stability and delivery. Like NSC 612567, it bypasses the need for CYP-mediated activation. [, , ]
Relevance: NSC 613060, along with NSC 612567, represents a strategy for delivering aldophosphamide more effectively to tumor sites. These compounds aim to improve the therapeutic index of oxazaphosphorines by enhancing drug stability and potentially reducing off-target toxicity. [, , ]
4-Hydroperoxycyclophosphamide
Compound Description: 4-Hydroperoxycyclophosphamide is a synthetic, activated form of cyclophosphamide that does not require enzymatic conversion for activation. It is used as a model compound in research to study the downstream effects of cyclophosphamide activation, particularly the role of aldophosphamide. [, , , ]
Relevance: 4-Hydroperoxycyclophosphamide can be used to generate aldophosphamide under controlled conditions, bypassing the need for enzymatic conversion. This allows for direct investigation of aldophosphamide's properties and mechanisms of action without the complexities associated with in vivo metabolism of cyclophosphamide. [, , , ]
Diethylaldophosphamide
Compound Description: Diethylaldophosphamide is a synthetic analog of aldophosphamide where the two chloroethyl groups are replaced with ethyl groups. This modification eliminates the alkylating ability of the molecule. []
Relevance: Diethylaldophosphamide serves as a valuable tool to dissect the contribution of the alkylating moiety to the overall biological activity of aldophosphamide. Comparing its properties to those of aldophosphamide provides insights into the importance of both the aldehyde functionality and the alkylating groups in the cytotoxic effects of oxazaphosphorines. []
Diethylhomoaldophosphamide
Compound Description: Diethylhomoaldophosphamide is a synthetic analog of diethylaldophosphamide with an additional methylene group in the backbone structure, further distinguishing it from aldophosphamide. []
Relevance: Similar to diethylaldophosphamide, diethylhomoaldophosphamide serves as a negative control in studies investigating the structure-activity relationship of aldophosphamide and related compounds. By altering both the alkylating moiety and the backbone structure, this analog helps to elucidate the specific structural features essential for the biological activity of oxazaphosphorines. []
2-Hexenopyranoside of Aldophosphamide
Compound Description: The 2-hexenopyranoside of aldophosphamide is a synthetic prodrug designed for targeted delivery and pH-dependent activation. This compound releases aldophosphamide at acidic pH, potentially leading to selective activation within the tumor microenvironment. []
Relevance: This prodrug highlights a strategy for improving the therapeutic window of aldophosphamide by exploiting the acidic pH often observed in tumor tissues. The use of a pH-sensitive linker allows for controlled release of aldophosphamide, potentially reducing systemic toxicity while enhancing antitumor efficacy. []
Aldophosphamide Acetal Diacetate
Compound Description: Aldophosphamide acetal diacetate is a prodrug of aldophosphamide designed to release the active aldehyde upon enzymatic hydrolysis by carboxylesterases. []
Relevance: This prodrug utilizes a different enzymatic activation mechanism compared to cyclophosphamide, relying on carboxylesterases rather than cytochrome P450 enzymes. This approach aims to exploit the differential expression of carboxylesterases in tumor versus normal tissues to achieve selective activation and enhanced therapeutic index. []
Overview
Aldophosphamide is a significant compound in the field of medicinal chemistry, particularly recognized for its role as an active metabolite of cyclophosphamide, a widely used chemotherapeutic agent. It is formed during the metabolic activation of cyclophosphamide and is involved in the drug's cytotoxic effects against cancer cells. Aldophosphamide itself can undergo further transformations to yield other active forms, contributing to its therapeutic efficacy.
Source
Aldophosphamide is primarily derived from cyclophosphamide through metabolic processes in the liver, where cytochrome P450 enzymes catalyze the conversion of cyclophosphamide into its active metabolites. The compound has been studied extensively due to its relevance in cancer treatment and its biochemical properties.
Classification
Aldophosphamide belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy. It is categorized as an oxazaphosphorine compound, which includes both phosphoramide and nitrogen functionalities, making it crucial in the context of anticancer drug development.
Synthesis Analysis
Methods
Hydrolysis: Cyclophosphamide undergoes hydrolysis to yield aldophosphamide.
Reactions with Semicarbazones: Stabilized derivatives such as aldophosphamide semicarbazone have been synthesized for characterization purposes.
Technical Details
Mass spectral analysis and infrared spectroscopy have been employed to characterize aldophosphamide and its derivatives. These techniques help confirm the presence of specific functional groups and provide insights into the molecular structure of the compound.
Molecular Structure Analysis
Structure
Aldophosphamide features a unique molecular structure characterized by a phosphorus atom bonded to nitrogen and carbon atoms, along with an aldehyde group. The general formula can be represented as C₄H₁₁Cl₂N₂O₂P.
Data
Molecular Weight: Approximately 196.1 g/mol
Key Functional Groups: Aldehyde, phosphoramide
Nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about the chemical environment of hydrogen and phosphorus atoms within aldophosphamide.
Chemical Reactions Analysis
Reactions
Aldophosphamide is known to undergo several key reactions:
β-Elimination: This reaction leads to the formation of acrolein and phosphoramide mustard, both of which are biologically active metabolites.
Hydrolysis: In aqueous environments, aldophosphamide can hydrolyze further, affecting its stability and activity.
Technical Details
The kinetics of these reactions have been studied using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), which allows for precise quantification of aldophosphamide levels in biological samples.
Mechanism of Action
Process
The mechanism by which aldophosphamide exerts its cytotoxic effects involves:
Alkylation: Aldophosphamide interacts with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
Metabolic Activation: It serves as an intermediate that can be converted into other active forms that exert antitumor activity.
Data
Studies indicate that the β-elimination pathway plays a significant role in activating aldophosphamide into its cytotoxic forms, demonstrating its importance in cancer chemotherapy.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a colorless to pale yellow liquid.
Solubility: Soluble in water and organic solvents like ethanol.
Chemical Properties
Stability: Aldophosphamide is relatively unstable and sensitive to hydrolysis.
Reactivity: It readily undergoes nucleophilic attack due to its electrophilic nature.
Relevant data from studies indicate that these properties influence its behavior in biological systems and its effectiveness as a chemotherapeutic agent.
Applications
Aldophosphamide's primary application lies in oncology as part of cancer treatment regimens involving cyclophosphamide. Its role as an active metabolite underscores its significance in:
Anticancer Therapy: Targeting various types of cancers through alkylation mechanisms.
Research: Understanding drug metabolism and developing new derivatives with improved efficacy or reduced side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alazopeptin monohydrate is a microbial metabolite. Alazopeptin is an antibiotic, with moderate anti-trypanosomal. and antitumor activity. It was originally isolated from Streptomyces griseoplanus, sourced from soil near Williamsburg, Iowa. It is still largely produced via fermentation broths of that organism.
Tubulin Inhibitor ALB 109564 Dihydrochloride is a semi-synthetic derivative of the vinka alkaloid vinblastine with potential antineoplastic activity. Tubulin inhibitor ALB 109564 dihydrochloride binds to tubulin monomers and inhibits microtubule formation, resulting in disruption of mitotic spindle assembly and arrest of tumor cells in the G2/M phase of the cell cycle.
ALB-127158A, also known as ALB-127158(a), is a MCH1 antagonist for the treatment of obesity. Preclinical studies demonstrated that the compound produced significant weight loss in rodents. ALB-127158(a) may be a potential treatment for IBD. This example demonstrates how using data from the preclinical studies is possible to build decision points into an early clinical development plan that will allow early assessment of potential efficacy and allow timely go/no go decisions.